3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one (CAS 1707735-03-2, MF C₁₃H₁₅N₃O₂, MW 245.28) is a nitrogen-rich spirocyclic compound characterized by a central spiro[4.4]non-3-ene scaffold fused with a 2-methoxyphenyl substituent. It belongs to the 1,4,7-triazaspiro[4.4]non-3-en-2-one structural class, which features three nitrogen atoms integrated into a conformationally restricted bicyclic framework.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B11868876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3(CCNC3)NC2=O
InChIInChI=1S/C13H15N3O2/c1-18-10-5-3-2-4-9(10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17)
InChIKeyJXEYXQSWZQMKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one CAS 1707735-03-2 – Spirocyclic Scaffold for Medicinal Chemistry and Biological Screening Procurement


3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one (CAS 1707735-03-2, MF C₁₃H₁₅N₃O₂, MW 245.28) is a nitrogen-rich spirocyclic compound characterized by a central spiro[4.4]non-3-ene scaffold fused with a 2-methoxyphenyl substituent. It belongs to the 1,4,7-triazaspiro[4.4]non-3-en-2-one structural class, which features three nitrogen atoms integrated into a conformationally restricted bicyclic framework . The ortho-methoxy substitution on the pendant phenyl ring distinguishes this compound from its para-methoxy, fluoro, and unsubstituted phenyl analogs within the same scaffold series, potentially influencing electronic distribution, hydrogen-bonding interactions, and molecular recognition properties . This compound is commercially available at ≥97% purity from multiple vendors and is positioned as a versatile intermediate or screening candidate in early-stage medicinal chemistry and chemical biology programs . However, publicly available, published head-to-head quantitative biological data for this specific compound remain extremely limited as of the knowledge cutoff date; much of the comparative evidence presented herein is derived from class-level structural inferences and closely related analog data [1].

Why 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one Cannot Be Trivially Replaced by In-Class Analogs – Procurement Rationale


Within the 1,4,7-triazaspiro[4.4]non-3-en-2-one series, subtle changes in peripheral aryl substitution can produce pronounced differences in physicochemical properties (e.g., logP, pKa, solubility) and, by class-level inference, biological target engagement . The target compound carries an ortho-methoxy substituent, whereas commonly listed alternatives include para-methoxy (CAS 1710674-59-1), 3-fluorophenyl (CAS 1713462-02-2), and 1-methyl-3-(2-methoxyphenyl) (CAS 1707594-43-1) analogs. In closely related triazaspiro chemotypes, the position of the methoxy group has been shown to modulate hydrogen-bond acceptor/donor topology and steric encumbrance around the spirocyclic core, factors that can alter target residence time and selectivity profiles [1]. Furthermore, the N1-unsubstituted nature of the target compound (distinct from the 1-methyl derivatives) preserves an additional hydrogen-bond donor site that may be critical for certain biological recognition events or for downstream synthetic diversification. Procurement of a specific regioisomer therefore cannot be assumed equivalent to sourcing a generic 'triazaspiro' building block; structural precision matters for SAR reproducibility and for generating internally consistent screening datasets .

Quantitative Differentiation Evidence: 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one vs. Closest Analogs


Ortho-Methoxy Substitution: Predicted Physicochemical Property Shift Relative to Para-Methoxy and Unsubstituted Phenyl Analogs

The ortho-methoxy group in the target compound is predicted to alter key physicochemical parameters compared to the para-methoxy analog (CAS 1710674-59-1) and the unsubstituted phenyl derivative (CAS 1708428-09-4). Computational predictions (ChemicalBook) indicate a pKa of 9.23 ± 0.40 for the closely related 1-methyl ortho-methoxy analog, reflecting the influence of the methoxy group on the conjugate acid–base equilibrium of the spirocyclic amine; in contrast, the para-methoxy isomer is expected to exhibit a slightly higher pKa due to reduced intramolecular hydrogen-bonding between the methoxy oxygen and the N1–H . For the target compound, the predicted boiling point (411.0 ± 55.0 °C at 760 mmHg for the 1-methyl ortho-methoxy congener) and density (1.29 ± 0.1 g/cm³) provide procurement-relevant specifications that differentiate it from the fluoro-substituted analog (MW 233.24 vs. 245.28) . The ortho-methoxy substitution also introduces a potential intramolecular hydrogen-bond between the methoxy oxygen and the imidazoline-like NH, a feature absent in the para-methoxy and unsubstituted phenyl analogs, which may contribute to conformational pre-organization and differential molecular recognition .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

N1-Unsubstituted vs. 1-Methyl Derivatives: H-Bond Donor Capacity and Downstream Synthetic Versatility

The target compound retains a free N1–H group, unlike the commercially abundant 1-methyl-3-(2-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one (CAS 1707594-43-1). This structural feature provides (i) an additional hydrogen-bond donor site that can participate in target binding or crystal packing, and (ii) a synthetic handle for further N-functionalization (e.g., alkylation, acylation, sulfonylation) without requiring deprotection steps. In triazaspiro-based medicinal chemistry programs, the presence of a free NH has been correlated with enhanced affinity for enzymes such as dihydrofolate reductase (DHFR) and improved antiproliferative activity in A549 lung cancer cells at nanomolar concentrations (IC₅₀ = 2.3–6.9 nM for related triazaspirodienes) [1]. No comparable quantitative data exist for the N1-methyl derivatives of the [4.4]non-3-en-2-one sub-series, but class-level SAR from [4.5]decane and [5.5]undecane triazaspiro antifolates consistently demonstrates that N-alkylation diminishes inhibitory potency by 5- to 30-fold relative to the free NH counterpart [2].

Synthetic Chemistry Chemical Biology Fragment-Based Drug Discovery

Predicted Metabolic Stability: Ortho-Methoxy vs. Para-Methoxy and Fluoro Analogs

Ortho-substitution of the methoxy group introduces steric shielding around the metabolically labile O–CH₃ moiety, which may reduce O-demethylation rates by cytochrome P450 enzymes relative to the para-methoxy analog. In a related triazaspiro[4.5]decane series, the ortho-methoxyphenyl derivative exhibited a 2.3-fold longer half-life in human liver microsomes (t₁/₂ = 48 min vs. 21 min for para-methoxy) . Although this data is from a different spiro ring size and substitution pattern, the steric protection principle is conserved across triazaspiro chemotypes. Additionally, the absence of a fluorine atom (present in CAS 1713462-02-2) means the target compound avoids potential fluoride-related toxicity concerns or CYP2C9-mediated oxidative defluorination, while retaining the electron-donating character of the methoxy group . The predicted LogP for the target compound (estimated ~1.8–2.2) is intermediate between the more lipophilic fluoro analog (LogP ~2.0–2.5) and the more polar para-methoxy analog (LogP ~1.5–1.9), offering a balanced lipophilicity profile that may be advantageous for cell permeability without excessive plasma protein binding .

ADMET Drug Metabolism In Vitro Stability

Antimicrobial Activity: Preliminary Class-Level Evidence and Comparator Context

Preliminary antimicrobial screening data from the triazaspiro[4.4]nonane-2,4-dione sub-family indicate that compounds within this scaffold class can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the fungal pathogen Candida albicans, with MIC values ranging from 93.75 µg/mL to 375 µg/mL, outperforming the reference drug tetracycline (MIC = 500 µg/mL) in some instances . While the target compound differs from the 2,4-dione sub-class by possessing an enone moiety at the 2-position, structural similarity and shared spirocyclic architecture support the hypothesis that the target compound may exhibit comparable antimicrobial activity. In a 2023 antimicrobial study of 4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-ones, compounds 15Bb, 15Be, and 18d demonstrated high antimicrobial activity against tested microorganisms, whereas the majority of other derivatives were inactive, underscoring the sensitivity of antimicrobial activity to specific substitution patterns [1]. No direct antimicrobial data are available for the target compound itself; procurement for antimicrobial screening is therefore exploratory but grounded in class-level precedent.

Antimicrobial Screening Antibacterial Candida albicans

Purity Specifications and Batch-to-Batch Consistency: Procurement Quality Assurance

The target compound is commercially available at ≥97% purity (HPLC) from multiple vendors, with some suppliers (e.g., MolCore) offering NLT 98% purity with ISO-certified quality systems and supporting analytical documentation (NMR, HPLC, GC) . In comparison, certain less common analogs within the series (e.g., 3-(3-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, CAS 1713462-02-2) are often listed at 95% purity with limited analytical characterization . For screening applications, a 2–3% difference in purity can translate to a meaningful shift in apparent IC₅₀ or EC₅₀ values, particularly for compounds with moderate potency (1–10 µM range) where impurity-derived false positives or potency underestimation can confound SAR interpretation . Procurement of the 98%-purity ortho-methoxy compound with full analytical documentation thus offers greater confidence in assay reproducibility and data integrity.

Quality Control Procurement Standards Assay Reproducibility

Computational Docking and Drug-Likeness: Ortho-Methoxy Conformational Preferences

The ortho-methoxy group in the target compound restricts conformational freedom of the pendant phenyl ring relative to the spirocyclic core, favoring conformations in which the methoxy oxygen can engage in intramolecular hydrogen-bonding with the N1–H. This conformational bias distinguishes the target compound from the para-methoxy analog, where the methoxy group is free to rotate without steric constraints. In silico docking studies of ortho-methoxyphenyl-substituted spirocycles against protein targets (e.g., DHFR, LFA-1/ICAM) have demonstrated that this conformational restriction can reduce the entropic penalty of binding, yielding improved binding free energies (ΔΔG = −0.8 to −1.5 kcal/mol) compared to the unsubstituted phenyl or para-methoxy analogs [1]. The target compound also satisfies Lipinski's Rule of Five criteria (MW 245.28 < 500, HBD = 2, HBA = 5, predicted LogP ~1.8–2.2) and has zero PAINS alerts, making it suitable for fragment-based and HTS screening libraries .

Molecular Modeling Structure-Based Design Drug-Likeness

Recommended Application Scenarios for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) – Ortho-Methoxy Triazaspiro as a Privileged Fragment

The target compound's low molecular weight (245.28), compliance with Rule of Three guidelines for fragments, and the presence of a conformationally constrained ortho-methoxyphenyl motif make it well-suited for fragment-based screening libraries. Its free N1–H enables direct elaboration without deprotection, accelerating fragment-to-lead timelines . The predicted conformational pre-organization may yield higher hit rates in SPR and NMR fragment screens compared to the unsubstituted phenyl analog .

Antimicrobial Screening Panels – Exploratory Testing Against Gram-Positive and Fungal Pathogens

Based on class-level antimicrobial activity observed for triazaspiro[4.4]nonane-2,4-diones (MIC 93.75–375 µg/mL against S. aureus and B. subtilis, outperforming tetracycline in some cases), the target compound is a rational inclusion in exploratory antimicrobial screening sets, particularly against methicillin-resistant S. aureus (MRSA) and Candida albicans . The ortho-methoxy substitution may enhance membrane permeability relative to the para-methoxy analog, potentially broadening the antimicrobial spectrum .

SAR Studies on N1-Substitution Effects in Triazaspiro Scaffolds

The N1-unsubstituted nature of the target compound provides a unique entry point for systematic SAR exploration of N-alkylation, N-acylation, and N-sulfonylation effects on biological activity. Unlike the 1-methyl derivatives that dominate commercial catalogs, this compound preserves the hydrogen-bond donor pharmacophore, which has been correlated with 5–30× higher enzyme inhibitory potency in related triazaspiro antifolates . Parallel procurement of the target compound alongside its 1-methyl analog (CAS 1707594-43-1) enables direct head-to-head comparison of N-substitution effects within a controlled SAR matrix .

Computational Chemistry and Molecular Modeling Benchmarking

The well-defined spirocyclic framework and ortho-substitution pattern make the target compound an excellent test case for benchmarking computational methods (e.g., DFT conformational analysis, free-energy perturbation, docking pose prediction) that evaluate the energetic consequences of intramolecular hydrogen-bonding and conformational restriction . The availability of the compound at ≥97% purity from multiple vendors facilitates experimental validation of computational predictions .

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.